

Physicochemical Properties of Montelukast Sodium Hydrate: A Technical Guide

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Compound of Interest

Compound Name: Montelukast sodium hydrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **montelukast sodium hydrate**, a selective and orally active cysteinyl leukotriene receptor antagonist.^{[1][2]} It is widely used in the management of asthma and for the relief of symptoms associated with allergic rhinitis.^{[3][4]} Understanding its physicochemical characteristics is critical for formulation development, quality control, and ensuring therapeutic efficacy.

General Properties

Montelukast sodium is the monosodium salt of montelukast.^[5] It is a hygroscopic, optically active, white to off-white or pale yellowish-white powder.^{[1][6]} The compound is known to be sensitive to light and requires protective handling and storage.^[4]

Property	Value
Chemical Name	[R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt
Molecular Formula	C ₃₅ H ₃₅ ClNNaO ₃ S
Molecular Weight	608.17 g/mol (anhydrous basis)
CAS Number	151767-02-1
Appearance	White to off-white, hygroscopic powder
Optical Rotation	+90° to +106° (c=1, in methanol)

Sources:[\[1\]](#)[\[4\]](#)[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

Solubility Profile

Montelukast sodium's solubility is a key factor in its formulation and bioavailability. It exhibits varied solubility in different solvents.

Solvent	Solubility
Water	Freely soluble [1] [6] [10] , 10 mg/mL [11]
Methanol	Very soluble [6] , Freely soluble [1] [10]
Ethanol	Very soluble [6] , Freely soluble [1] [10] , approx. 30 mg/mL [11]
DMSO	≥8 mg/mL at 60 °C [2] [7] [8] [9] , approx. 30 mg/mL [11]
Acetonitrile	Practically insoluble [1]
Aqueous Buffers (e.g., PBS pH 7.2)	Sparingly soluble; approx. 0.15 mg/mL in a 1:9 ethanol:PBS solution [11]

Sources: [\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Physicochemical Parameters

These parameters are essential for predicting the drug's behavior in biological systems and for developing analytical methods.

Parameter	Value	Notes
Melting Point	115 °C (with decomposition) [4] [8] [12] [13]	Some sources report a range of 84-90°C [7] . Another reports 135.5 °C [14] . The differences may be due to the presence of different polymorphic forms or hydration states.
pKa	2.7 and 5.8 [15]	Other literature reports pKa values of 3.3 and 4.4 [15] , or an estimated 4.3 [16] . This indicates the presence of both acidic and basic functional groups.
LogP (Octanol/Water Partition Coefficient)	8.79 (estimated) [15] , 7.61 [12]	Indicates that the drug is highly lipophilic.
Biopharmaceutics Classification System (BCS)	Class II [2] [15]	Characterized by low solubility and high permeability.
Hygroscopicity	Hygroscopic [1] [6]	The material readily absorbs moisture from the atmosphere, which necessitates controlled storage conditions.

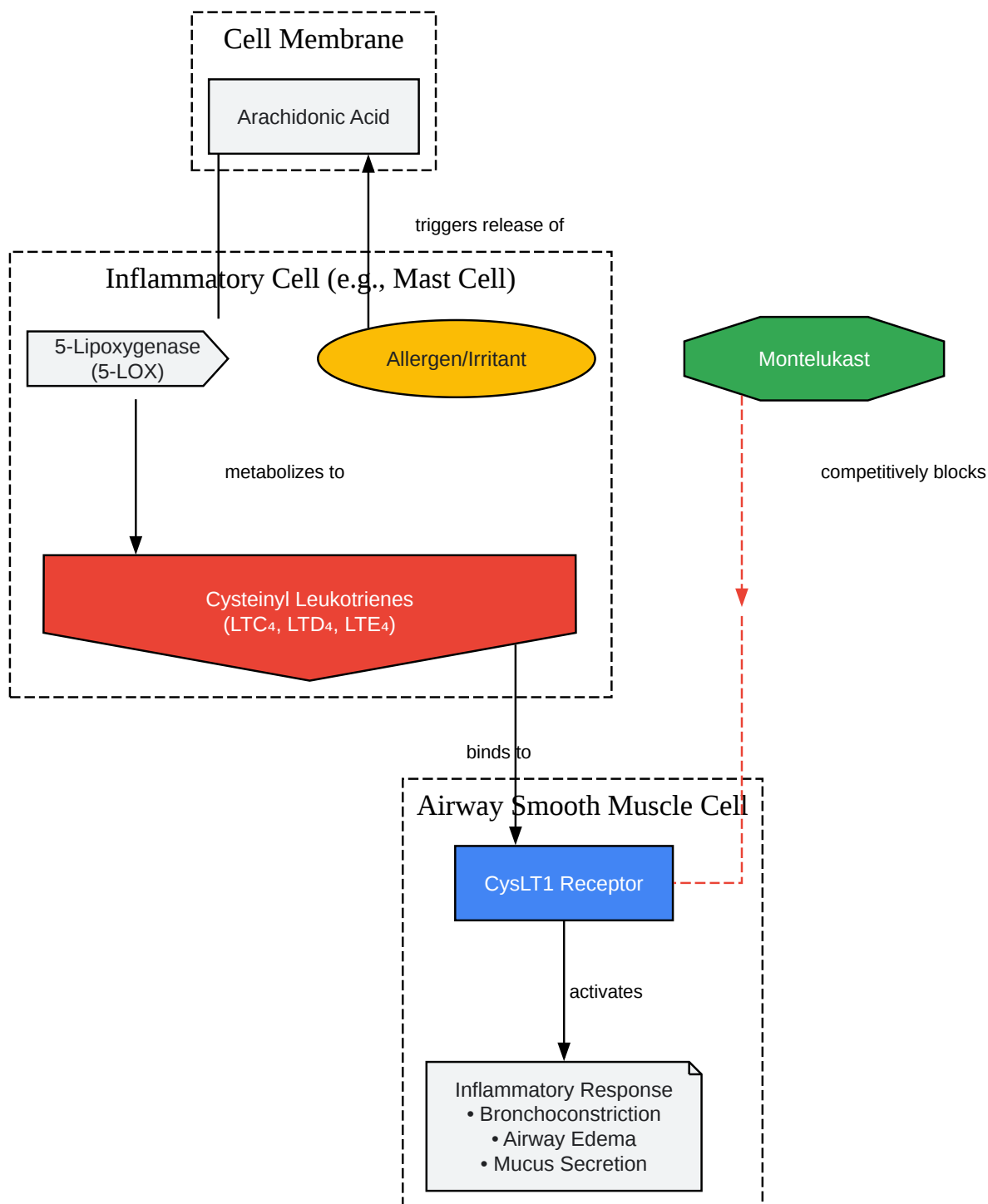
Sources: [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Crystalline Structure

Montelukast sodium can exist in various crystalline and amorphous forms. The crystalline state can significantly impact stability, dissolution rate, and bioavailability.^[17] Different polymorphic forms have been identified, including Forms A1, B1, B2, C, D, and E.^[17] The specific crystalline form can be identified by its characteristic X-ray powder diffraction (XRPD) pattern. For example, one novel crystal form exhibits characteristic diffraction peaks at 2θ values of 11.96° , 13.43° , 15.15° , 16.71° , 17.14° , and 19.99° ($\pm 0.20^\circ$).^[18]

Mechanism of Action: CysLT1 Receptor Antagonism

Montelukast exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene type-1 (CysLT1) receptor.^{[1][19][20]} Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are inflammatory eicosanoids released from cells like mast cells and eosinophils.^{[1][20]} When these leukotrienes bind to CysLT1 receptors in the airways, they trigger a cascade of events leading to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.^{[19][20][21]} By blocking this interaction, montelukast inhibits these downstream effects, thereby alleviating symptoms of asthma and allergic rhinitis.^{[19][21]}



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Caption: Signaling pathway of montelukast sodium as a CysLT1 receptor antagonist.

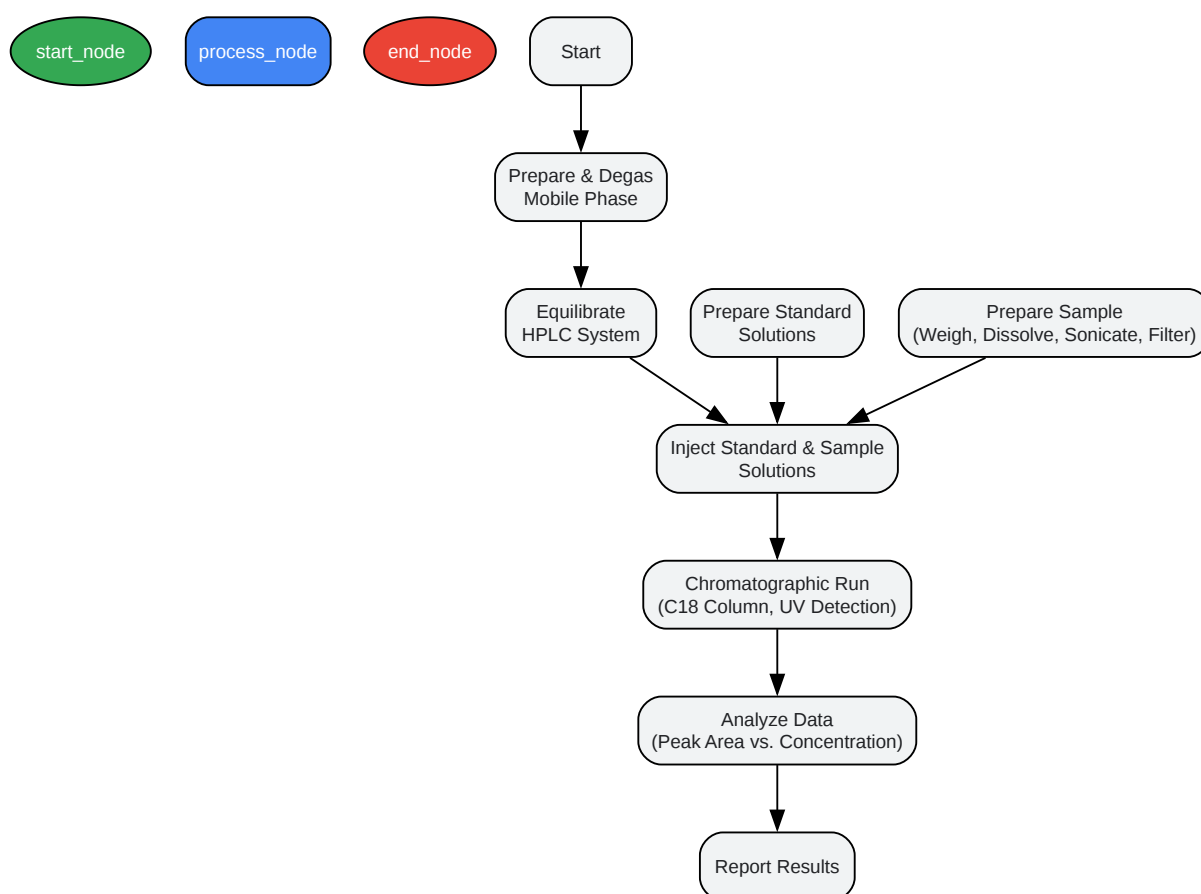
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the determination of montelukast sodium in bulk drug and pharmaceutical dosage forms.[10][22]

- Objective: To quantify montelukast sodium and assess purity.
- Methodology:
 - Mobile Phase Preparation: A common mobile phase consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., 1 mM sodium acetate adjusted to pH 6.3 with acetic acid) in a specific ratio, such as 90:10 v/v.[22] The mobile phase is filtered and degassed before use.[23]
 - Standard Solution Preparation: A stock solution of montelukast sodium standard is prepared by accurately weighing the standard and dissolving it in the mobile phase to a known concentration (e.g., 100 µg/mL).[22] Serial dilutions are then made to create calibration standards across a desired concentration range (e.g., 1-100 µg/mL).[22]
 - Sample Preparation (Tablets): A number of tablets (e.g., twenty) are weighed and finely powdered.[22] An amount of powder equivalent to a specific dose of montelukast sodium (e.g., 10 mg) is accurately weighed and transferred to a volumetric flask.[22] The powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and diluted to the final volume.[22][23] The solution is then filtered.[23]
 - Chromatographic Conditions:
 - Column: A reverse-phase column, such as an octadecylsilane (C18) or octylsilyl (C8) column, is typically used.[22][23]
 - Flow Rate: A constant flow rate, for example, 1.5 mL/min, is maintained.[22]
 - Detection: UV detection is carried out at a wavelength where montelukast shows significant absorbance, such as 285 nm.[22]

- Injection Volume: A fixed volume (e.g., 20 μ L) of both standard and sample solutions is injected into the system.[23]
- Data Analysis: The concentration of montelukast sodium in the sample is determined by comparing the peak area of the sample to the peak areas of the calibration standards. The retention time for montelukast sodium is typically short, often around 3.4 minutes, allowing for rapid analysis.[22]



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Caption: General experimental workflow for HPLC analysis of montelukast sodium.

Extractive Spectrophotometry

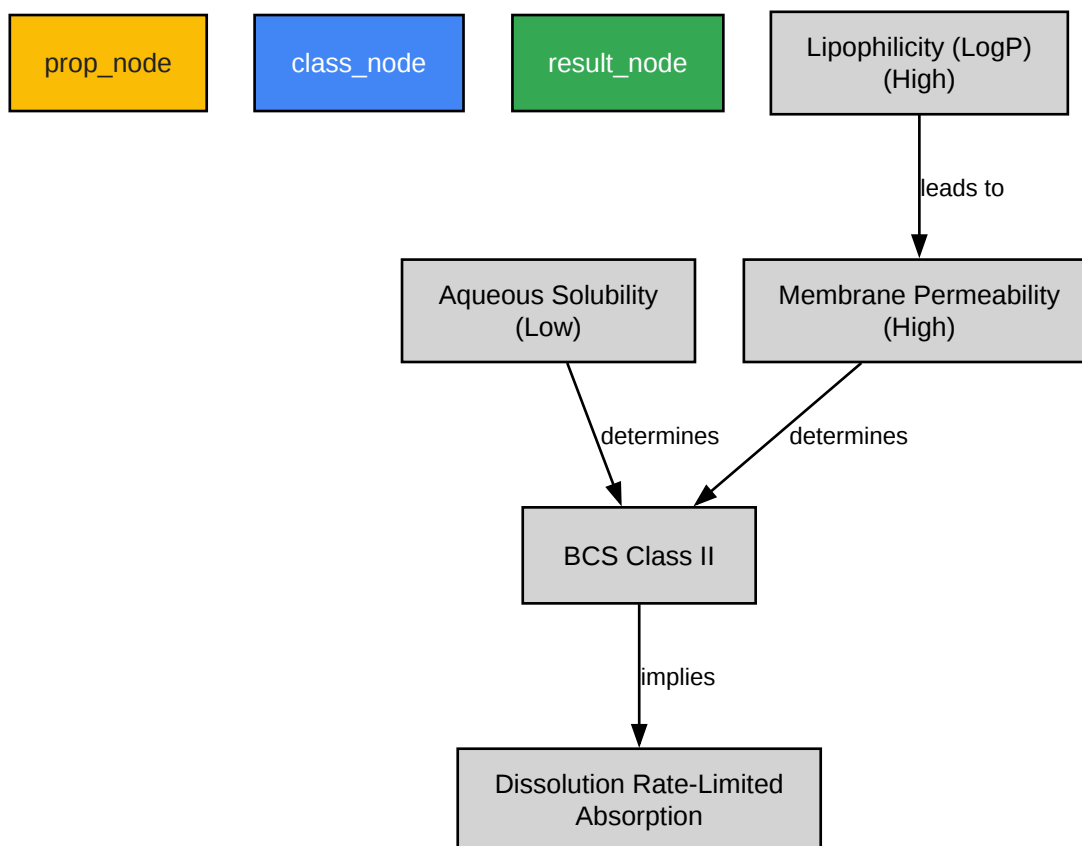
This method provides a simpler and more economical alternative to HPLC for the determination of montelukast sodium in bulk and pharmaceutical formulations.

- Objective: To quantify montelukast sodium using a colorimetric reaction.
- Principle: The method is based on the formation of a chloroform-soluble ion-association complex between the montelukast sodium (a cation) and an acidic dye, such as bromothymol blue (BTB) or bromocresol purple (BCP), in an acidic buffer (e.g., phthalate buffer at pH 3.0). The colored complex extracted into the organic phase can be quantified using a spectrophotometer.
- Methodology:
 - Reagent Preparation:
 - Standard Drug Solution: A stock solution of montelukast (e.g., 1000 µg/mL) is prepared by dissolving the pure drug in methanol and diluting with distilled water. Working standards (e.g., 160 µg/mL) are prepared from this stock.
 - Dye Solution: A 0.1% solution of BTB or BCP is prepared in double-distilled water.
 - Buffer Solution: A phthalate buffer is prepared and adjusted to pH 3.0.
 - Complex Formation and Extraction:
 - Aliquots of the standard montelukast solution are placed into a series of separating funnels.
 - The pH 3.0 buffer solution is added, followed by the dye solution (e.g., 5.0 mL) and an immiscible organic solvent like chloroform (e.g., 10.0 mL).
 - The funnels are shaken vigorously for approximately 2 minutes to facilitate the formation and extraction of the ion-pair complex into the organic layer.

- Spectrophotometric Measurement:
 - The organic layer is separated and its absorbance is measured at the wavelength of maximum absorption (λ_{max}) against a reagent blank. The λ_{max} is approximately 410 nm for the BTB complex and 415 nm for the BCP complex.
- Quantification: A calibration curve is constructed by plotting absorbance versus the concentration of montelukast sodium. The concentration in unknown samples is determined from this curve. The method is typically linear over a concentration range of 4.0-25.0 $\mu\text{g/mL}$.

Relationship Between Properties and Biopharmaceutical Classification

The physicochemical properties of montelukast sodium directly influence its classification under the Biopharmaceutics Classification System (BCS), which in turn predicts its in vivo performance.



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Caption: Relationship between physicochemical properties and BCS Class for montelukast.

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